Xanthoxin

Description

Structure

3D Structure

Properties

CAS No. |

8066-07-7 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(2Z,4E)-5-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3-methylpenta-2,4-dienal |

InChI |

InChI=1S/C15H22O3/c1-11(6-8-16)5-7-15-13(2,3)9-12(17)10-14(15,4)18-15/h5-8,12,17H,9-10H2,1-4H3/b7-5+,11-6-/t12-,14+,15-/m0/s1 |

InChI Key |

ZTALKMXOHWQNIA-TVBSHJCBSA-N |

SMILES |

CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C |

Isomeric SMILES |

C/C(=C/C=O)/C=C/[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C |

Canonical SMILES |

CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C |

Other CAS No. |

8066-07-7 |

Synonyms |

cis,trans-xanthoxin trans,trans-5-(1',2'-epoxy-4'-hydroxy-2',6',6'- trimethyl-1'-cyclohexyl)-3-methylpentadienal trans,trans-xanthoxin xanthoxin xanthoxin, (1R-(1alpha(2E,4E),4beta,6alpha))-isomer xanthoxin, (1S-(1alpha(2E,4E),4alpha,6alpha))-isomer xanthoxin, (1S-(1alpha(2Z,4E),4alpha,6alpha))-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Landscape of Xanthoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological context of Xanthoxin. It is designed to be a valuable resource for researchers and professionals engaged in plant biology, biochemistry, and drug development. This document details its physicochemical properties, outlines a representative experimental protocol for its synthesis and purification, and illustrates its pivotal role in the biosynthesis of abscisic acid.

Core Properties of this compound

This compound is a C15 apo-carotenoid that serves as a key intermediate in the biosynthesis of the plant hormone abscisic acid (ABA). Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2Z,4E)-5-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3-methylpenta-2,4-dienal |

| Molecular Formula | C₁₅H₂₂O₃ |

| Molecular Weight | 250.33 g/mol |

| CAS Number | 8066-07-7 |

| Appearance | Data not readily available; likely a solid or oil |

| Solubility | Soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724) |

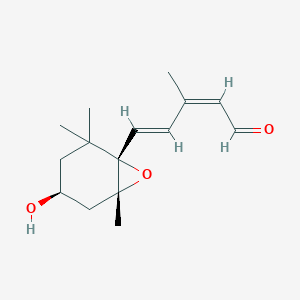

Chemical Structure of this compound

The following diagram illustrates the chemical structure of this compound.

Biosynthesis of Abscisic Acid from this compound

This compound is a critical precursor in the biosynthesis of abscisic acid, a major plant hormone involved in stress responses and developmental processes. The conversion of this compound to abscisic acid occurs in the cytoplasm and involves a two-step enzymatic reaction.

Experimental Protocols: Synthesis and Purification of this compound

The following is a representative experimental workflow for the synthesis of this compound via the oxidation of violaxanthin (B192666), followed by purification using High-Performance Liquid Chromatography (HPLC). This protocol is based on established methodologies in the field.

Part 1: Synthesis of this compound from Violaxanthin

Objective: To synthesize this compound by the oxidative cleavage of violaxanthin.

Materials:

-

Violaxanthin (isolated from a plant source, e.g., spinach)

-

Potassium permanganate (B83412) (KMnO₄)

-

Acetonitrile (ACN), HPLC grade

-

Dichloromethane (CH₂Cl₂)

-

Sodium bisulfite (NaHSO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Glassware (flasks, beakers, etc.)

Procedure:

-

Dissolution of Violaxanthin: Dissolve a known quantity of purified violaxanthin in a minimal amount of dichloromethane.

-

Oxidation Reaction:

-

Prepare a solution of potassium permanganate in acetonitrile.

-

Slowly add the KMnO₄ solution to the violaxanthin solution while stirring vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the violaxanthin spot disappears.

-

-

Quenching the Reaction: Once the reaction is complete, quench the excess KMnO₄ by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears.

-

Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of water and extract the organic layer containing the products.

-

Wash the organic layer sequentially with water and brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound product.

-

Part 2: Purification of this compound by HPLC

Objective: To purify this compound from the crude reaction mixture using reversed-phase HPLC.

Materials and Equipment:

-

Crude this compound product from Part 1

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Triethylamine (B128534) (TEA) (optional, as a mobile phase modifier)

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column

-

Fraction collector

-

Vials for sample and fraction collection

Procedure:

-

Sample Preparation: Dissolve the crude this compound product in a small volume of the initial mobile phase (e.g., 40% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

HPLC Method Development (Analytical Scale):

-

Initially, develop a separation method on an analytical scale to determine the optimal mobile phase composition and gradient.

-

A typical starting condition could be an isocratic elution with 40% acetonitrile in water. The mobile phase can be modified with a small amount of triethylamine (e.g., 0.02%) to improve peak shape.

-

Monitor the elution at a wavelength where this compound absorbs, typically around 285 nm.

-

-

Preparative HPLC Purification:

-

Scale up the optimized analytical method to a preparative scale.

-

Equilibrate the preparative C18 column with the mobile phase.

-

Inject the filtered crude this compound sample onto the column.

-

Run the HPLC method and collect fractions corresponding to the this compound peak, which can be identified based on its retention time from the analytical run.

-

-

Post-Purification Analysis and Storage:

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and remove the solvent under reduced pressure.

-

Store the purified this compound under an inert atmosphere at a low temperature (-20°C or below) to prevent degradation.

-

The following diagram outlines the general workflow for the synthesis and purification of this compound.

The Discovery and Enduring Significance of Xanthoxin: A Technical Guide

An In-depth Exploration of the Abscisic Acid Precursor in Plant Physiology

Introduction

Xanthoxin, a C15 aldehyde, holds a pivotal position in the intricate network of plant signaling molecules. Initially identified as a potent growth inhibitor, subsequent research has firmly established its role as a key intermediate in the biosynthesis of abscisic acid (ABA), a major phytohormone governing plant development and responses to environmental stress. This technical guide provides a comprehensive overview of the discovery, history, and physiological significance of this compound in plants. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical molecule and its potential applications. This document details the biosynthetic pathway of this compound, presents quantitative data on its occurrence, outlines detailed experimental protocols for its analysis, and provides visual representations of the key pathways and workflows.

Discovery and Historical Context

The journey to understanding this compound began with investigations into plant growth inhibitors. In the early 1970s, researchers were actively seeking to identify endogenous substances responsible for regulating plant growth and development.

1.1. Initial Identification as a Growth Inhibitor

In 1971, R.D. Firn, R.S. Burden, and H.F. Taylor first reported the detection and estimation of a potent growth inhibitor in a variety of higher plants, which they named "this compound"[1]. Their work demonstrated that this compound could be prepared in vitro by the oxidation of certain xanthophylls, such as violaxanthin[1]. Bioassays revealed that this compound exhibited significant inhibitory effects on cress seed germination and wheat coleoptile growth, highlighting its potential as a naturally occurring plant growth regulator[2].

1.2. Elucidation as a Precursor to Abscisic Acid (ABA)

Further investigations into the biological activity of this compound soon revealed its close relationship with abscisic acid (ABA). It was observed that the application of this compound to plant tissues led to a significant increase in the endogenous levels of ABA[2]. This finding strongly suggested that this compound is a biosynthetic precursor to ABA. Subsequent labeling studies using stable isotopes provided conclusive evidence for this precursor-product relationship, solidifying the indirect pathway of ABA biosynthesis from carotenoid precursors[2][3]. The conversion of this compound to ABA is now recognized as a critical step in the regulation of ABA levels in plants[3][4][5].

The Biosynthetic Pathway of this compound and ABA

This compound is synthesized in plastids from the oxidative cleavage of C40 carotenoids, specifically 9-cis-epoxycarotenoids like 9'-cis-neoxanthin and 9-cis-violaxanthin[3][4][5][6]. This pathway, often referred to as the indirect pathway of ABA biosynthesis, involves a series of enzymatic steps.

2.1. Key Enzymes in the Pathway

-

Zeaxanthin (B1683548) Epoxidase (ZEP): This enzyme catalyzes the conversion of zeaxanthin to violaxanthin (B192666), a crucial precursor for this compound synthesis[5][6].

-

9-cis-epoxycarotenoid dioxygenase (NCED): NCED is a key regulatory enzyme that cleaves 9-cis-epoxycarotenoids to produce the C15 aldehyde, this compound, and a C25 metabolite[3][4][5].

-

This compound Dehydrogenase (ABA2): Once synthesized, this compound is exported to the cytoplasm where it is converted to abscisic aldehyde by the action of this compound dehydrogenase, an enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family[3][5][7].

-

Abscisic Aldehyde Oxidase (AAO3): The final step in ABA biosynthesis is the oxidation of abscisic aldehyde to abscisic acid, catalyzed by abscisic aldehyde oxidase[5][6][7].

2.2. Signaling Pathway Diagram

The following diagram illustrates the biosynthetic pathway from carotenoids to abscisic acid, highlighting the central role of this compound.

Quantitative Data on this compound Levels

The endogenous concentration of this compound in plant tissues is generally low, reflecting its transient nature as a biosynthetic intermediate. However, its levels can fluctuate in response to developmental cues and environmental stimuli. The following table summarizes available quantitative data on this compound levels in various plant species and tissues.

| Plant Species | Tissue | Condition | This compound (cis,trans-Xan) Concentration (ng/g FW) | trans,trans-Xan Concentration (ng/g FW) | Reference |

| Lycopersicon esculentum (Tomato) | Leaves | Non-stressed | < 0.5 | 5 - 10 | [2] |

| Lycopersicon esculentum (Tomato) | Leaves | Water-stressed | ~1 | 20 - 40 | [2] |

| Malus domestica (Apple) | Pulp | Immature Fruit | ~15 | ~25 | [8] |

| Malus domestica (Apple) | Pulp | Ripe Fruit | < 5 | < 10 | [8] |

| Malus domestica (Apple) | Seeds | Immature Fruit | ~40 | ~60 | [8] |

| Malus domestica (Apple) | Seeds | Mature Fruit | < 10 | < 15 | [8] |

Detailed Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation and sensitive analytical techniques. The following sections provide detailed methodologies for key experiments related to this compound analysis.

4.1. In Vitro Synthesis of this compound from Violaxanthin

Due to the limited commercial availability of this compound standards, in vitro synthesis from its precursor, violaxanthin, is often necessary for quantification and bioassays.

Protocol:

-

Violaxanthin Extraction and Purification:

-

Homogenize fresh plant material rich in violaxanthin (e.g., spinach leaves) in cold acetone.

-

Filter the homogenate and partition the pigments into a mixture of diethyl ether and water.

-

Wash the ether phase with water to remove hydrophilic impurities.

-

Dry the ether phase over anhydrous sodium sulfate (B86663) and evaporate to dryness under reduced pressure.

-

Purify violaxanthin from the crude extract using column chromatography on silica (B1680970) gel or by preparative thin-layer chromatography (TLC). The violaxanthin band can be identified by its characteristic yellow-orange color and Rf value.

-

-

Oxidative Cleavage of Violaxanthin:

-

Dissolve the purified violaxanthin in a suitable organic solvent (e.g., benzene (B151609) or diethyl ether).

-

Add a mild oxidizing agent, such as potassium permanganate, dropwise while stirring at room temperature.

-

Monitor the reaction progress by TLC until the violaxanthin spot disappears.

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution).

-

Extract the reaction mixture with diethyl ether.

-

Wash the ether phase with water, dry over anhydrous sodium sulfate, and evaporate to yield crude this compound.

-

Purify the this compound by column chromatography or preparative TLC.

-

4.2. Extraction and Purification of this compound from Plant Tissues

This protocol outlines the steps for extracting and purifying endogenous this compound for subsequent analysis.

Protocol:

-

Tissue Homogenization and Extraction:

-

Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extract the powdered tissue with a cold solvent mixture, typically 80% methanol (B129727) containing an antioxidant like butylated hydroxytoluene (BHT).

-

Add a known amount of a suitable internal standard (e.g., deuterated ABA or a synthesized labeled this compound) for accurate quantification.

-

Centrifuge the extract to pellet the debris and collect the supernatant.

-

-

Purification:

-

Partition the supernatant against an immiscible organic solvent (e.g., n-hexane) to remove nonpolar compounds like chlorophylls (B1240455) and lipids.

-

Adjust the pH of the aqueous phase to acidic (e.g., pH 3.0 with acetic acid) and partition against diethyl ether or ethyl acetate (B1210297) to extract acidic and neutral compounds, including this compound.

-

Evaporate the organic phase to dryness.

-

Further purify the extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

-

4.3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound.

Protocol:

-

Derivatization:

-

Derivatize the purified this compound extract to increase its volatility for GC analysis. A common method is methylation using diazomethane (B1218177) or trimethylsilylation.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C) to elute the derivatized this compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic ions for the derivatized this compound and the internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the synthesized this compound standard.

-

Calculate the concentration of endogenous this compound in the plant sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

4.4. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or mass spectrometric detector is another powerful technique for this compound analysis.

Protocol:

-

HPLC System and Conditions:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Gradient Program: Start with a low percentage of the organic solvent and gradually increase it to elute compounds with increasing hydrophobicity.

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Detection:

-

UV Detector: Monitor the absorbance at the maximum wavelength for this compound (around 280 nm).

-

Mass Spectrometer (MS): Use electrospray ionization (ESI) in positive or negative ion mode and monitor the parent and fragment ions of this compound for high specificity (LC-MS/MS).

-

-

-

Quantification:

-

Similar to GC-MS, create a calibration curve using a synthesized this compound standard and use an internal standard for accurate quantification.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound in plant tissues, from sample preparation to final quantification.

Conclusion

The discovery of this compound and the subsequent elucidation of its role as a direct precursor to abscisic acid have been instrumental in advancing our understanding of plant hormone biosynthesis and its regulation. As a key intermediate, this compound represents a critical control point in the plant's response to both developmental and environmental cues. The technical guidance provided in this document, from its historical discovery to detailed analytical protocols, is intended to equip researchers with the necessary knowledge to further explore the multifaceted roles of this important molecule. Future research focusing on the precise regulation of this compound biosynthesis and its transport within the plant will undoubtedly unveil new insights into the complex signaling networks that govern plant life and their adaptation to a changing world.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound levels and metabolism in the wild-type and wilty mutants of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Abscisic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. purdue.edu [purdue.edu]

- 6. researchgate.net [researchgate.net]

- 7. Abscisic Acid Biosynthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Xanthoxin's Role as an Abscisic Acid Precursor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a multitude of physiological and developmental processes in plants, most notably the response to abiotic stress. The regulation of ABA levels is a critical determinant of plant survival and adaptation. Central to this regulation is the biosynthesis of ABA, a complex pathway that originates from carotenoids. This technical guide provides an in-depth examination of xanthoxin, a C15 apocarotenoid, and its crucial role as the direct precursor to ABA. We will dissect the enzymatic steps converting this compound to ABA, explore the upstream biosynthetic pathway that produces this compound, detail the catabolic pathways that regulate ABA homeostasis, present key quantitative data, and describe the experimental protocols used to elucidate these processes.

The Abscisic Acid Biosynthetic Pathway

The primary route for ABA biosynthesis in higher plants is an indirect pathway beginning with C40 carotenoids in the plastids.[1][2] This pathway can be conceptually divided into two main stages based on cellular location: the synthesis of this compound within the plastids and the subsequent conversion of this compound to ABA in the cytosol.[3][4]

The initial steps of ABA biosynthesis are embedded within the carotenoid pathway.[2] The journey begins with the C5 isoprene (B109036) unit, isopentenyl pyrophosphate (IPP), which ultimately leads to the formation of the C40 carotenoid, zeaxanthin (B1683548).[2] Zeaxanthin undergoes a series of enzymatic transformations to yield the direct precursors for this compound:

-

Epoxidation: Zeaxanthin is converted to all-trans-violaxanthin by the enzyme zeaxanthin epoxidase (ZEP).[1][5] This is a two-step epoxidation process.[5]

-

Isomerization and Conversion: All-trans-violaxanthin can be converted to 9'-cis-violaxanthin or 9'-cis-neoxanthin.[1] The conversion to neoxanthin (B191967) involves neoxanthin synthase (NSY).[6]

-

Oxidative Cleavage: This is the committed and rate-limiting step in ABA biosynthesis.[7][8] The enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) catalyzes the oxidative cleavage of 9-cis-violaxanthin (B1234195) and/or 9'-cis-neoxanthin at the C11-C12 double bond.[3][9] This reaction produces the C15 apocarotenoid, This compound , and a C25 by-product.[10]

The expression of genes encoding enzymes like ZEP and, most critically, NCED is often upregulated in response to environmental stresses such as drought, indicating their key regulatory role in ABA production.[4][5]

Once synthesized in the plastid, this compound is exported to the cytosol for the final two enzymatic steps that yield active ABA.[6][11] This conversion is a two-step oxidation process.[12]

-

This compound to Abscisic Aldehyde: this compound is converted to abscisic aldehyde by a short-chain dehydrogenase/reductase (SDR) family enzyme, encoded by the ABA2 gene.[5][7][13] This single enzyme catalyzes multiple reactions: the oxidation of the 4'-hydroxyl group to a ketone, desaturation of the 2'-3' bond, and the opening of the epoxide ring.[14] The reaction is NAD-dependent.[15]

-

Abscisic Aldehyde to Abscisic Acid: The final step is the oxidation of abscisic aldehyde to abscisic acid. This reaction is catalyzed by abscisic aldehyde oxidase (AAO), a molybdoenzyme encoded by the AAO3 gene in Arabidopsis.[7][16][17] This enzyme requires a sulfurylated molybdenum cofactor (MoCo) for its activity, a process involving the product of the ABA3 gene.[18][19]

This this compound → abscisic aldehyde → ABA route is considered the major and final part of the ABA biosynthetic pathway.[5]

Regulation of ABA Homeostasis: The Role of Catabolism

The physiologically active concentration of ABA is meticulously controlled by a balance between its biosynthesis and catabolism.[20] The primary route for ABA inactivation is through oxidation.

-

8'-Hydroxylation: The key catabolic step is the hydroxylation of ABA at the 8'-methyl group, a reaction catalyzed by ABA 8'-hydroxylase.[20][21] This enzyme is a cytochrome P450 monooxygenase belonging to the CYP707A family.[20][22] This reaction produces an unstable intermediate, 8'-hydroxy-ABA, which spontaneously isomerizes to phaseic acid (PA).[23] PA can be further reduced to dihydrophaseic acid (DPA).[23] The expression of CYP707A genes is often induced by dehydration and ABA itself, forming a negative feedback loop to control ABA levels.[20][22]

-

Conjugation: ABA can also be inactivated by conjugation, most commonly through esterification to form ABA-glucose ester (ABA-GE).[1][7] ABA-GE is a storage form that can be rapidly hydrolyzed by β-glucosidases to release free, active ABA when needed.[1][6]

Quantitative Data on ABA Biosynthesis and Catabolism

Quantitative analysis of enzyme kinetics provides crucial insights into the efficiency and regulation of the ABA pathway.

| Enzyme | Gene | Substrate | Km | kcat | Organism | Reference |

| ABA2/SDR1 | ABA2 | This compound | 19 µM | - | Arabidopsis thaliana | [15],[14] |

| CYP707A3 | CYP707A3 | (+)-Abscisic Acid | 1.3 µM | 15 min⁻¹ | Arabidopsis thaliana | [20],[22] |

Table 1: Kinetic parameters of key enzymes in the ABA biosynthesis and catabolism pathways.

Changes in the levels of this compound and its precursors are observed under different physiological conditions, underscoring the dynamic nature of this pathway.

| Condition | Tissue | Analyte | Change | Organism | Reference |

| Water Stress | Older Plants | cis-Xanthoxin | Significant Increase | Lycopersicon esculentum | [24] |

| Salt Stress (200 mM NaCl) | Roots | ABA | ~10-fold increase | Arabidopsis thaliana | [13] |

| Salt Stress (200 mM NaCl) | Roots | β,β-xanthophylls | ~2-fold increase | Arabidopsis thaliana | [13] |

| Light Exposure | Root Cap | This compound | Increase | Zea mays | [25] |

| Light Exposure | Root Cap | Violaxanthin | Decrease | Zea mays | [25] |

Table 2: Relative changes in ABA and precursor levels under stress conditions.

Experimental Protocols

The elucidation of the this compound-to-ABA pathway has relied on a combination of genetic analysis of ABA-deficient mutants and sophisticated biochemical techniques.

This protocol is a synthesis of methods used for the accurate quantification of endogenous apocarotenoids and phytohormones.[13][24]

-

Sample Collection & Homogenization: Freeze plant material (e.g., leaves, roots) immediately in liquid nitrogen to halt metabolic activity.[13] Homogenize a precisely weighed amount (2-10 g fresh weight) in cold (-20°C) methanol (B129727) (MeOH).[24]

-

Internal Standard Spiking: At the time of homogenization, add a known amount of a stable isotope-labeled internal standard, such as [²H₆]-ABA for ABA quantification or [²H]-labeled this compound for this compound quantification.[13][24] This is critical for correcting for sample loss during purification.

-

Extraction and Partitioning: Filter the homogenate through Celite. Wash the residue with cold MeOH.[24] For this compound, partition the filtrate against cold n-hexane to remove chlorophylls (B1240455) and other non-polar pigments.[24] For ABA, partition the aqueous extract against diethyl ether after acidification.[13]

-

Purification by HPLC: Evaporate the solvent from the extract. Redissolve the residue and purify the target compounds using reverse-phase High-Performance Liquid Chromatography (HPLC).[24] Collect fractions corresponding to the retention times of authentic this compound and/or ABA standards.

-

Derivatization (for GC-MS): For GC-MS analysis of this compound, it can be chemically converted to a more stable derivative like abscisic acid methyl ester (MeABA).[24]

-

Mass Spectrometry Analysis: Analyze the purified fractions using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][24] Quantify the endogenous compound by comparing the peak area of its characteristic mass ion to that of the co-eluting internal standard.

This assay measures the NAD-dependent conversion of this compound to abscisic aldehyde by monitoring the production of NADH.[5][26]

-

Protein Expression and Purification: Express recombinant ABA2 protein (e.g., as a His-tagged fusion protein in E. coli) and purify it using affinity chromatography.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM K₂HPO₄, pH 7.2).

-

Assay Execution: In a quartz cuvette, combine the reaction buffer, a defined concentration of this compound (substrate, e.g., 100 µM), and NAD (coenzyme, e.g., 100 µM).

-

Initiation and Measurement: Initiate the reaction by adding a known amount of purified ABA2 enzyme (e.g., 10 ng/µL). Immediately monitor the increase in absorbance at 340 nm (A₃₄₀) using a spectrophotometer. The increase in A₃₄₀ corresponds to the reduction of NAD⁺ to NADH.

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve. Perform the assay with varying substrate concentrations to determine kinetic parameters like Kₘ.

Visualizations of Pathways and Workflows

Caption: The ABA biosynthesis and catabolism pathway.

Caption: Workflow for phytohormone quantification by mass spectrometry.

References

- 1. Frontiers | Abscisic acid biosynthesis, metabolism and signaling in ripening fruit [frontiersin.org]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. Pathways of Abscisic Acid Synthesis: Advances and Applications [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. The Short-Chain Alcohol Dehydrogenase ABA2 Catalyzes the Conversion of this compound to Abscisic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Abscisic Acid Synthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Apocarotenoids Involved in Plant Development and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chinbullbotany.com [chinbullbotany.com]

- 11. researchgate.net [researchgate.net]

- 12. Abscisic Aldehyde Is an Intermediate in the Enzymatic Conversion of this compound to Abscisic Acid in Phaseolus vulgaris L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Root Specific Induction of Carotenoid Biosynthesis Contributes to ABA Production upon Salt Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Abscisic Acid Biosynthesis Gene Underscores the Complexity of Sugar, Stress, and Hormone Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The short-chain alcohol dehydrogenase ABA2 catalyzes the conversion of this compound to abscisic aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Abscisic-aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 17. pnas.org [pnas.org]

- 18. Abscisic Acid Biosynthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Two New Alleles of the abscisic aldehyde oxidase 3 Gene Reveal Its Role in Abscisic Acid Biosynthesis in Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Arabidopsis CYP707As encode (+)-abscisic acid 8'-hydroxylase, a key enzyme in the oxidative catabolism of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. (+)-Abscisic Acid 8′-Hydroxylase Is a Cytochrome P450 Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

- 25. ntrs.nasa.gov [ntrs.nasa.gov]

- 26. researchgate.net [researchgate.net]

The Enigmatic Role of Xanthoxin: A Technical Guide to its Natural Occurrence, Distribution, and Analysis in Plant Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxin, a C15 apocarotenoid, holds a critical position in the intricate network of plant signaling and developmental processes. Primarily recognized as a key intermediate in the biosynthesis of the vital phytohormone abscisic acid (ABA), emerging evidence suggests that this compound may also possess intrinsic biological activities, influencing plant growth and response to environmental cues. This technical guide provides an in-depth exploration of the natural occurrence and distribution of this compound across various plant species. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal molecule, including detailed analytical methodologies for its quantification and a visual representation of its known signaling pathways.

Natural Occurrence and Distribution of this compound

This compound is a naturally occurring plant growth inhibitor found in a wide variety of higher plants.[1] Its presence has been identified in the shoots and roots of numerous species, where it plays a role in fundamental physiological processes.[2][3] While this compound is a crucial precursor to ABA, its levels do not always directly correlate with ABA concentrations, suggesting independent regulatory functions.[3] Environmental factors, particularly light, have been shown to significantly influence this compound levels. For instance, brief illumination of dark-grown seedlings can lead to a substantial increase in this compound, a response not observed for ABA.[3] This light-induced accumulation is implicated in the inhibition of growth and phototropic bending.[3]

Quantitative Data on this compound Levels

Quantitative data on this compound concentrations in plant tissues is relatively scarce in scientific literature compared to its well-studied derivative, ABA. However, available studies provide valuable insights into its abundance under specific conditions. The following tables summarize the reported quantitative data for this compound in different plant species and tissues. It is important to note that this compound exists as two isomers, the biologically active 2-cis, 4-trans-xanthoxin and the inactive 2-trans, 4-trans-xanthoxin.

| Plant Species | Tissue | Condition | This compound (ng/g FW) | 2-trans-Xanthoxin (ng/g FW) | Reference |

| Lycopersicon esculentum Mill cv. Ailsa Craig (Tomato) | Leaves | Non-stressed | < 0.1 | 1.9 ± 0.4 | [4] |

| Lycopersicon esculentum Mill cv. Ailsa Craig (Tomato) | Leaves | Stressed (wilted) | < 0.1 | 5.8 ± 1.2 | [4] |

| Lycopersicon esculentum Mill cv. notabilis (ABA-deficient mutant) | Leaves | Non-stressed | < 0.1 | 0.8 ± 0.2 | [4] |

| Lycopersicon esculentum Mill cv. notabilis (ABA-deficient mutant) | Leaves | Stressed (wilted) | < 0.1 | 1.1 ± 0.3 | [4] |

| Lycopersicon esculentum Mill cv. flacca (ABA-deficient mutant) | Leaves | Non-stressed | < 0.1 | 1.5 ± 0.3 | [4] |

| Lycopersicon esculentum Mill cv. flacca (ABA-deficient mutant) | Leaves | Stressed (wilted) | < 0.1 | 4.9 ± 1.0 | [4] |

| Lycopersicon esculentum Mill cv. sitiens (ABA-deficient mutant) | Leaves | Non-stressed | < 0.1 | 1.2 ± 0.2 | [4] |

| Lycopersicon esculentum Mill cv. sitiens (ABA-deficient mutant) | Leaves | Stressed (wilted) | < 0.1 | 1.4 ± 0.3 | [4] |

| Plant Species | Tissue | Condition | This compound Level | Reference |

| Spinacia oleracea L. cv. Savoy Hybrid 612 (Spinach) | Shoot tips and young leaves | Light to darkness transfer | No change | [5] |

| Spinacia oleracea L. cv. Savoy Hybrid 612 (Spinach) | Shoot tips and young leaves | Different photoperiods | Not affected | [5] |

| Spinacia oleracea L. cv. Savoy Hybrid 612 (Spinach) | Shoot tips and young leaves | Wilting | No increase | [5] |

Experimental Protocols

Accurate quantification of this compound in plant tissues is crucial for understanding its physiological roles. The following sections provide detailed methodologies for the extraction, purification, and analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are synthesized from established methods for phytohormone analysis and adapted for this compound.

Protocol 1: this compound Extraction and Purification for LC-MS/MS Analysis

This protocol outlines the steps for extracting and purifying this compound from plant tissues for subsequent quantification by LC-MS/MS.

1. Sample Preparation and Homogenization: a. Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. c. Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.

2. Extraction: a. Prepare an extraction solvent of 80% methanol (B129727) in water, acidified with 0.1% formic acid. b. Add 1 mL of the cold extraction solvent to the powdered tissue. c. Vortex the mixture vigorously for 1 minute. d. Incubate on a rotary shaker at 4°C for 1 hour in the dark. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant and transfer it to a new 2 mL microcentrifuge tube. g. Re-extract the pellet with another 0.5 mL of the extraction solvent, vortex, and centrifuge as before. h. Combine the supernatants.

3. Purification by Solid-Phase Extraction (SPE): a. Use a C18 SPE cartridge (e.g., 100 mg/1 mL). b. Condition the cartridge by passing 2 mL of methanol followed by 2 mL of water. c. Dilute the combined supernatant with water to reduce the methanol concentration to below 10%. d. Load the diluted extract onto the conditioned SPE cartridge. e. Wash the cartridge with 2 mL of water to remove polar impurities. f. Elute the this compound with 2 mL of 80% methanol. g. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. h. Reconstitute the dried residue in 100 µL of 50% methanol for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides the parameters for the quantification of this compound using a triple quadrupole mass spectrometer.

1. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: Linear gradient from 5% to 95% B

-

10-12 min: 95% B

-

12.1-15 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound (precursor ion m/z 265.1): Monitor for product ions (e.g., m/z 135.1, 153.1). Specific transitions should be optimized based on the instrument and standards.

-

2-trans-Xanthoxin (precursor ion m/z 265.1): Monitor for characteristic product ions.

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity for this compound using a standard solution.

Protocol 3: GC-MS Analysis of this compound (after Derivatization)

GC-MS analysis of this compound requires derivatization to increase its volatility.

1. Derivatization: a. To the dried extract (from the purification step), add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 60°C for 45 minutes to protect the aldehyde group. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes to silylate the hydroxyl groups.

2. GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

Mass Spectrometry Mode: Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized this compound.

Signaling Pathways and Logical Relationships

This compound's primary and most well-understood role is as a direct precursor to abscisic acid (ABA). The biosynthesis of ABA from carotenoids is a tightly regulated process that occurs in different cellular compartments.

Abscisic Acid Biosynthesis Pathway

The following diagram illustrates the key steps in the ABA biosynthesis pathway, highlighting the formation and conversion of this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the extraction, purification, and analysis of this compound from plant tissues.

Conceptual Signaling of this compound's Direct Biological Activities

While the primary role of this compound is as an ABA precursor, some studies suggest it may have direct biological effects. The exact signaling mechanism for these effects is not yet elucidated and does not appear to involve the well-characterized ABA receptors. The following diagram presents a conceptual model of potential direct this compound signaling.

Conclusion

This compound stands as a molecule of significant interest in plant biology, bridging the gap between carotenoid metabolism and phytohormone signaling. While its role as a precursor to abscisic acid is well-established, the exploration of its potential independent functions is an expanding area of research. This technical guide has provided a comprehensive overview of the current knowledge on this compound's natural occurrence, distribution, and analytical methodologies. The provided protocols and diagrams are intended to serve as valuable resources for researchers delving into the multifaceted roles of this intriguing plant growth regulator. Further investigation into the quantitative distribution of this compound across a wider range of plant species and the elucidation of its potential direct signaling pathways will undoubtedly provide a more complete picture of its importance in plant life.

References

- 1. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 2. This compound, a recently discovered plant growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis [protocols.io]

- 4. This compound levels and metabolism in the wild-type and wilty mutants of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

The Lynchpin of Abiotic Stress Response: A Technical Guide to the Role of Xanthoxin in Plant Physiology

For Immediate Release

[City, State] – [Date] – In the intricate world of plant biology, the ability to withstand environmental challenges is paramount to survival and productivity. A key, yet often overlooked, player in this defense mechanism is xanthoxin, a critical precursor to the stress hormone abscisic acid (ABA). This technical guide provides an in-depth exploration of the role of this compound in plant responses to abiotic stressors such as drought, salinity, and temperature extremes. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents quantitative data, details experimental methodologies, and visualizes complex biological pathways.

Introduction: this compound at the Crossroads of Stress Signaling

Plants, being sessile organisms, have evolved sophisticated signaling networks to perceive and respond to a myriad of environmental challenges. Abiotic stresses, including drought, high salinity, and extreme temperatures, represent significant threats to global agriculture and food security. At the heart of the plant's response to these stresses lies the phytohormone abscisic acid (ABA). This compound, a C15 carotenoid-derived aldehyde, is the first committed precursor in the biosynthesis of ABA.[1] While much of the physiological activity attributed to this compound is mediated through its conversion to ABA, understanding its regulation and metabolism is crucial for a comprehensive picture of plant stress tolerance.

The conversion of this compound to ABA is a tightly regulated, two-step process. This compound is first converted to abscisic aldehyde by the enzyme this compound dehydrogenase, encoded by the ABA2 gene.[2] Subsequently, abscisic aldehyde is oxidized to ABA by abscisic aldehyde oxidase (AAO).[3] The expression of the genes encoding these enzymes is often upregulated in response to abiotic stress, highlighting the importance of this pathway in stress adaptation.

Quantitative Analysis of this compound Levels Under Abiotic Stress

The concentration of this compound in plant tissues can fluctuate in response to environmental cues. However, compared to ABA, the changes in this compound levels are often less dramatic. This suggests that the flux through the ABA biosynthetic pathway is tightly controlled, with this compound being rapidly converted to downstream products.

| Plant Species | Abiotic Stress | Tissue | Change in this compound Level | Reference |

| Spinacia oleracea (Spinach) | Transfer from light to darkness | Leaves | No significant change | [4] |

| Spinacia oleracea (Spinach) | Low relative humidity | Leaves | No significant change | [4] |

| Spinacia oleracea (Spinach) | Wilting | Leaves | No increase observed | [4] |

Note: The available quantitative data on this compound levels under various abiotic stresses is limited. Further research is required to establish a more comprehensive understanding across different plant species and stress conditions.

The this compound Biosynthetic and Signaling Pathway in Abiotic Stress

The response to abiotic stress involves a complex signaling cascade that leads to the production of ABA, with this compound as a key intermediate. Osmotic stress, a common component of drought and salinity stress, is a primary trigger for this pathway.

Abiotic Stress-Induced Regulation of this compound Metabolism

Abiotic stresses such as salinity and temperature fluctuations lead to the differential expression of genes involved in the conversion of this compound to ABA. Studies in Arabidopsis thaliana have shown that both ABA-dependent and ABA-independent pathways regulate the induction of NCED3 (a key enzyme upstream of this compound synthesis) and AAO3 in response to salt stress.[5][6] Similarly, temperature stress has been shown to cause organ-specific up- or down-regulation of ABA1, ABA2, and AAO3.[2]

The Direct Role of this compound: An Area of Active Research

While the primary role of this compound is understood to be as a precursor to ABA, the possibility of its direct involvement in signaling has been considered.[7] However, experimental evidence strongly suggests that the physiological effects observed upon application of this compound are predominantly due to its in-planta conversion to ABA.[7] Conformational differences between this compound and ABA may result in poor affinity for ABA receptors.[7] Further research, potentially utilizing non-metabolizable this compound analogs, is necessary to definitively elucidate any direct signaling roles.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in plant tissues is essential for studying its role in stress physiology. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for its sensitivity and specificity.

This compound Extraction and Purification Workflow

Detailed Methodology for this compound Quantification

1. Plant Material and Homogenization:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Extraction:

-

Transfer a known weight of the powdered tissue (e.g., 100-200 mg) to a microcentrifuge tube.

-

Add a defined volume of pre-chilled extraction solvent (e.g., 80% methanol in water) containing internal standards (e.g., deuterated ABA precursors) for accurate quantification.

-

Vortex thoroughly and incubate on a shaker at 4°C in the dark for a specified period (e.g., 1 hour).

3. Purification:

-

Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant and pass it through a solid-phase extraction (SPE) column (e.g., C18) to remove interfering compounds. The column should be pre-conditioned according to the manufacturer's instructions.

-

Wash the column with a non-polar solvent to remove lipids and other non-polar compounds.

-

Elute the phytohormones, including this compound, with a suitable solvent (e.g., methanol or acetonitrile).

4. Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a small, precise volume of the initial mobile phase for HPLC-MS/MS analysis.

5. HPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18).

-

Employ a gradient elution program with a mobile phase typically consisting of water and acetonitrile (B52724) or methanol, both containing a small percentage of an acid (e.g., formic acid) to improve ionization.

-

Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard should be used for high selectivity and sensitivity.

Logical Relationship of this compound in the Abiotic Stress Response

The role of this compound is intrinsically linked to the broader physiological responses of the plant to abiotic stress. Its position as a committed precursor to ABA places it at a critical juncture in the stress signaling network.

Conclusion and Future Directions

This compound serves as a pivotal intermediate in the plant's response to abiotic stress, primarily through its role as the immediate precursor to the stress hormone ABA. The regulation of its synthesis and conversion is a key control point in the stress signaling network. While the direct signaling functions of this compound remain to be fully elucidated, the methodologies for its accurate quantification are well-established, enabling further research into its dynamic role in stress physiology.

Future research should focus on:

-

Generating more comprehensive quantitative data on this compound levels across a wider range of plant species and abiotic stress conditions.

-

Investigating the subcellular localization and transport of this compound to better understand the spatial regulation of ABA biosynthesis.

-

Utilizing advanced molecular and genetic tools, such as gene editing and the development of non-metabolizable analogs, to definitively explore the potential for a direct signaling role of this compound.

A deeper understanding of the regulation of this compound metabolism holds significant potential for the development of novel strategies to enhance crop resilience in the face of a changing global climate. This could involve the targeted manipulation of key biosynthetic enzymes to optimize ABA levels for improved stress tolerance without compromising plant growth and yield.

References

- 1. Changes in plant anthocyanin levels in response to abiotic stresses: a meta-analysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. uniprot.org [uniprot.org]

- 3. A Root Specific Induction of Carotenoid Biosynthesis Contributes to ABA Production upon Salt Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levels of (±) Abscisic Acid and this compound in Spinach under Different Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. In Dormant Red Rice Seeds, the Inhibition of Early Seedling Growth, but Not of Germination, Requires Extracellular ABA - PMC [pmc.ncbi.nlm.nih.gov]

Xanthoxin's Crucial Role in Shaping Root System Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoxin, a C15 apocarotenoid, serves as the central precursor to the phytohormone abscisic acid (ABA), a key regulator of plant development and stress responses. While the downstream effects of ABA on root architecture are well-documented, the direct involvement and regulatory significance of this compound itself are often overlooked. This technical guide provides an in-depth examination of this compound's role in root development and architecture. It details the biosynthesis, transport, and conversion of this compound to ABA within root tissues, and explores how modulation of this compound levels can impact primary root elongation, lateral root formation, and overall root system architecture. This document synthesizes current knowledge, presents quantitative data from relevant genetic studies, provides detailed experimental protocols for this compound analysis, and visualizes key pathways to offer a comprehensive resource for researchers in plant biology and drug development seeking to understand and manipulate root systems.

Introduction

The architecture of a plant's root system is a critical determinant of its ability to acquire water and nutrients, anchor itself, and respond to environmental stresses. The intricate network of primary and lateral roots is shaped by a complex interplay of genetic and hormonal signals. Among these, the abscisic acid (ABA) signaling pathway is a principal regulator of root growth and development. This compound sits (B43327) at a pivotal juncture in this pathway as the immediate precursor to ABA.[1][2] Its synthesis from carotenoids is a rate-limiting step, making it a key control point in the plant's response to both developmental cues and environmental challenges.[3] This guide delves into the specific involvement of this compound in these processes, moving beyond its role as a mere intermediate to highlight its significance as a regulatory nexus.

This compound Biosynthesis and Metabolism in Roots

This compound is not synthesized de novo but is derived from the oxidative cleavage of 9-cis-epoxycarotenoids, primarily 9-cis-violaxanthin (B1234195) and 9-cis-neoxanthin.[1][3] This process occurs within the plastids of root cells. The newly synthesized this compound is then transported to the cytoplasm for its conversion into ABA.

The Biosynthetic Pathway

The conversion of carotenoids to ABA via this compound involves a series of enzymatic steps occurring in distinct subcellular compartments.

The key regulatory enzyme in this pathway is the 9-cis-epoxycarotenoid dioxygenase (NCED), which catalyzes the cleavage of neoxanthin (B191967) to produce this compound.[3] The expression and activity of NCED are tightly regulated by developmental signals and environmental stresses, such as drought and salinity, thereby controlling the flux of precursors into the ABA biosynthesis pathway.[4][5] In the cytoplasm, this compound is converted to abscisic aldehyde by the short-chain dehydrogenase/reductase ABA2 (also known as GIN1).[2][6][7] Subsequently, abscisic aldehyde oxidase (AAO3) catalyzes the final step, the oxidation of abscisic aldehyde to ABA.[6]

Quantitative Effects of Altered this compound Metabolism on Root Architecture

Direct quantitative data on the effect of varying this compound levels on root architecture is limited, as this compound is rapidly converted to ABA. However, the analysis of mutants in the ABA biosynthesis pathway provides strong indirect evidence for the critical role of this compound production in shaping the root system.

| Gene (Mutant) | Enzyme | Position in Pathway | Phenotype in Root Architecture | Reference(s) |

| NCED3 (nced3) | 9-cis-epoxycarotenoid dioxygenase | Upstream of this compound | Longer primary roots and shoots compared to wild-type under normal conditions. Reduced resistance to drought stress. | [4] |

| ABA2/GIN1 (aba2/gin1) | This compound to Abscisic Aldehyde conversion | Downstream of this compound | Altered root architecture with long primary roots and more lateral roots. Reduced organ size and fertility. | [3][7] |

| AAO3 (aao3) | Abscisic Aldehyde to ABA conversion | Downstream of this compound | Reduced ABA levels in seeds (50-60% of wild-type), suggesting redundancy in this step. Less severe phenotypes compared to other ABA-deficient mutants. | [8] |

Table 1: Root Architecture Phenotypes of Mutants in the ABA Biosynthesis Pathway

These genetic studies highlight that a disruption in the conversion of this compound to ABA (e.g., in aba2/gin1 mutants) leads to significant alterations in root architecture.[3][7] Conversely, mutations in the primary enzyme responsible for this compound synthesis (nced3) also impact root growth, particularly under stress.[4] A study on maize demonstrated that the external application of this compound at concentrations up to 0.1 mM had no discernible effect on primary root elongation, suggesting that its primary role is as an ABA precursor and that it does not possess significant intrinsic growth-regulating properties at the concentrations tested.[1]

Experimental Protocols

Extraction and Quantification of this compound and ABA from Root Tissue by HPLC-MS/MS

This protocol provides a method for the simultaneous extraction and quantification of endogenous this compound and ABA from Arabidopsis root tissue.

Materials:

-

Arabidopsis seedlings

-

Liquid nitrogen

-

2 mL microcentrifuge tubes with beads (zirconia or steel)

-

Tissue lyser/homogenizer

-

Cold Extraction Buffer: 80:20 (v/v) methanol:water, 0.1% formic acid

-

Internal standards (e.g., [2H6]-ABA)

-

Centrifugal filter units (e.g., 0.22 µm)

-

HPLC vials with inserts

-

HPLC-MS/MS system

Procedure:

-

Sample Collection and Preparation:

-

Harvest root tissue from Arabidopsis seedlings grown under control and experimental conditions.

-

Gently blot the roots dry to remove excess moisture and record the fresh weight. A typical sample size is 50-100 mg.

-

Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.

-

-

Extraction:

-

To the frozen powder in a 2 mL microcentrifuge tube, add 1 mL of cold extraction buffer containing the internal standards.

-

Vortex thoroughly to ensure complete mixing.

-

Incubate on a rocking platform at 4°C for 16-24 hours.

-

-

Purification:

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a centrifugal filter unit and centrifuge at 5,000 x g for 1 minute at room temperature.

-

Transfer the flow-through to a labeled HPLC vial with an insert.

-

-

HPLC-MS/MS Analysis:

-

Analyze the samples using a reverse-phase C18 column on an HPLC system coupled to a tandem mass spectrometer.

-

Establish a gradient elution program using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and ABA, as well as their corresponding internal standards.

-

-

Quantification:

-

Construct a standard curve using a series of known concentrations of pure this compound and ABA standards.

-

Calculate the endogenous concentrations of this compound and ABA in the root samples based on the peak areas relative to the internal standards and the standard curve.

-

References

- 1. Effects of abscisic acid and this compound on elongation and gravitropism in primary roots of Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Short-Chain Alcohol Dehydrogenase ABA2 Catalyzes the Conversion of this compound to Abscisic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 9-cis-Epoxycarotenoid Dioxygenase 3 Regulates Plant Growth and Enhances Multi-Abiotic Stress Tolerance in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genotypic-specific hormonal reprogramming and crosstalk are crucial for root growth and salt tolerance in bermudagrass (Cynodon dactylon) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical characterization of the aba2 and aba3 mutants in arabidopsis thaliana (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Molecular Mechanism of Xanthoxin: A Technical Guide to its Role in Abscisic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoxin is a pivotal intermediate in the biosynthesis of the plant hormone abscisic acid (ABA), a key regulator of plant growth, development, and stress responses. Understanding the molecular mechanisms governing the conversion of this compound to ABA is crucial for the development of novel strategies to enhance plant resilience and for the design of targeted agrochemicals. This technical guide provides an in-depth analysis of the enzymatic conversion of this compound, detailing the kinetic properties of the involved enzymes, comprehensive experimental protocols for their characterization, and a visual representation of the associated biochemical pathways.

Introduction

This compound, a C15 aldehyde, serves as the immediate precursor to abscisic acid in higher plants. Its formation from the cleavage of C40 carotenoids in the plastids and its subsequent conversion to ABA in the cytosol represent critical regulatory steps in the ABA biosynthetic pathway. This guide focuses on the molecular intricacies of this compound's mechanism of action, specifically its enzymatic transformation into the biologically active hormone, ABA.

The Enzymatic Conversion of this compound to Abscisic Acid

The conversion of this compound to abscisic acid is a two-step enzymatic process that occurs in the cytosol.[1] This process involves the sequential action of two key enzymes: this compound Dehydrogenase (ABA2) and Abscisic Aldehyde Oxidase (AAO3).

Step 1: this compound to Abscisic Aldehyde

The initial step is the oxidation of this compound to abscisic aldehyde. This reaction is catalyzed by This compound Dehydrogenase , also known as ABA2 , a member of the short-chain dehydrogenase/reductase (SDR) family.[2][3] This enzyme utilizes NAD+ as a cofactor to convert the hydroxyl group of this compound into an aldehyde group.[2][3]

Step 2: Abscisic Aldehyde to Abscisic Acid

The second and final step is the oxidation of abscisic aldehyde to abscisic acid. This reaction is catalyzed by Abscisic Aldehyde Oxidase (AAO3) , a molybdenum cofactor-containing enzyme.[4][5] This enzyme facilitates the conversion of the aldehyde group of abscisic aldehyde into a carboxylic acid group, yielding the active ABA molecule.

Quantitative Data on Enzyme Kinetics

The efficiency and substrate affinity of the enzymes involved in this compound conversion are critical parameters for understanding the regulation of ABA biosynthesis. The following tables summarize the available quantitative data for this compound Dehydrogenase (ABA2) and Abscisic Aldehyde Oxidase (AAO3).

| Enzyme | Substrate | Km (µM) | Vmax (µM NADH·min⁻¹·mg⁻¹) | Cofactor | Organism | Reference |

| This compound Dehydrogenase (ABA2) | This compound | 19 | 224 | NAD⁺ | Arabidopsis thaliana | [1][2] |

| Enzyme | Substrate | Km (µM) | Vmax | Cofactor | Organism | Reference |

| Abscisic Aldehyde Oxidase (AAO3) | Abscisic Aldehyde | 0.51 | N/A | MoCo | Arabidopsis thaliana | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the enzymes involved in this compound metabolism.

Expression and Purification of Recombinant this compound Dehydrogenase (ABA2)

A detailed protocol for the expression and purification of His-tagged ABA2 from E. coli can be adapted from González-Guzmán et al. (2002).[2]

This compound Dehydrogenase (ABA2) Activity Assay

This spectrophotometric assay measures the rate of NAD⁺ reduction to NADH at 340 nm.[1][2]

Materials:

-

Purified recombinant ABA2 enzyme

-

This compound solution (in a suitable solvent like methanol)

-

NAD⁺ solution

-

Reaction buffer: 100 mM K₂HPO₄, pH 7.2

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing 100 mM K₂HPO₄ buffer (pH 7.2), 100 µM NAD⁺, and the desired concentration of this compound.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a known amount of purified ABA2 enzyme (e.g., 10 ng/µL).

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial velocity (V₀) from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

To determine the Km and Vmax, perform the assay with varying concentrations of this compound (e.g., 10, 20, 60, and 100 µM) and analyze the data using a Michaelis-Menten plot or a Lineweaver-Burk plot.

Abscisic Aldehyde Oxidase (AAO3) Activity Assay

This assay can be performed by monitoring the formation of ABA from abscisic aldehyde using methods like HPLC or by a spectrophotometric assay if a suitable chromogenic substrate is used. A detailed protocol for a spectrophotometric assay for aldehyde oxidases is available and can be adapted for AAO3.

Materials:

-

Partially or fully purified AAO3 enzyme

-

Abscisic aldehyde solution

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.25)

-

Method for detecting ABA (e.g., HPLC-UV or LC-MS) or a coupled spectrophotometric assay system.

Procedure (based on HPLC detection):

-

Prepare a reaction mixture containing the reaction buffer and a known concentration of abscisic aldehyde.

-

Pre-incubate the mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the AAO3 enzyme preparation.

-

At specific time points, stop the reaction (e.g., by adding acid or a solvent).

-

Analyze the reaction mixture by HPLC to quantify the amount of ABA produced.

-

Calculate the enzyme activity based on the rate of ABA formation.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental setups is crucial for a comprehensive understanding.

Caption: Biosynthetic pathway of ABA from this compound.

Caption: Experimental workflow for the ABA2 activity assay.

Regulation of this compound Conversion

The conversion of this compound to ABA is a regulated process. While this compound Dehydrogenase (ABA2) is generally considered to be constitutively expressed, the expression of the Abscisic Aldehyde Oxidase (AAO3) gene is known to be upregulated in response to dehydration and by ABA itself, indicating a positive feedback loop in ABA biosynthesis.[4]

Conclusion

The molecular mechanism of this compound action is centered on its role as a direct precursor to abscisic acid, a phytohormone of immense physiological importance. The enzymatic conversion of this compound, mediated by this compound Dehydrogenase (ABA2) and Abscisic Aldehyde Oxidase (AAO3), provides key points of regulation within the ABA biosynthetic pathway. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers aiming to further elucidate the intricacies of ABA metabolism and to develop innovative approaches for modulating plant stress responses.

References

- 1. researchgate.net [researchgate.net]

- 2. The Short-Chain Alcohol Dehydrogenase ABA2 Catalyzes the Conversion of this compound to Abscisic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Abscisic aldehyde oxidase in leaves of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EC 1.2.3.14 [iubmb.qmul.ac.uk]

Understanding the enzymatic conversion of Xanthoxin to ABA.

An in-depth guide to the enzymatic conversion of Xanthoxin to Abscisic Acid (ABA), designed for researchers, scientists, and drug development professionals. This document details the core biochemical reactions, presents quantitative enzyme kinetics, provides comprehensive experimental protocols, and visualizes key pathways and workflows.

Introduction

Abscisic acid (ABA) is a pivotal plant hormone that regulates crucial aspects of plant growth, development, and adaptation to environmental stressors, including seed dormancy and stomatal closure. The biosynthesis of ABA in higher plants occurs via an indirect pathway, originating from the cleavage of C40 carotenoids. The final, rate-limiting steps of this pathway, which take place in the cytosol, involve the conversion of the C15 intermediate, this compound, into active ABA. This conversion is a two-step enzymatic process that represents a key control point in ABA synthesis and a potential target for chemical modulation. This guide provides a detailed technical overview of these critical enzymatic steps.

The Core Enzymatic Conversion Pathway

The transformation of this compound to abscisic acid is catalyzed by two distinct enzymes in sequential reactions. This process is highly conserved across higher plants.

-

Step 1: this compound to Abscisic Aldehyde: The first reaction is the oxidation of this compound to abscisic aldehyde. This step is catalyzed by This compound Dehydrogenase , an enzyme encoded by the ABA2 gene. This enzyme belongs to the family of short-chain dehydrogenases/reductases (SDR) and utilizes NAD+ as a cofactor.

-

Step 2: Abscisic Aldehyde to Abscisic Acid: The second and final step is the oxidation of abscisic aldehyde to the biologically active hormone, abscisic acid. This reaction is catalyzed by Abscisic Aldehyde Oxidase , encoded by the AAO3 gene. AAO3 is a molybdoenzyme, meaning it requires a molybdenum cofactor (MoCo) for its catalytic activity. The sulfurylation of this cofactor, which is essential for enzyme function, is carried out by a molybdenum cofactor sulfurase , encoded by the ABA3 gene.

The complete biosynthetic pathway from this compound to ABA is visualized below.

Caption: The two-step enzymatic conversion of this compound to ABA.

Quantitative Enzyme Kinetic Data

The efficiency and substrate affinity of the core enzymes have been characterized. This data is crucial for understanding the regulation of the pathway and for designing potential inhibitors or activators.

| Enzyme | Gene | Organism | Substrate | K_m (µM) | V_max | Cofactor | Notes |

| This compound Dehydrogenase | ABA2 | Arabidopsis thaliana (recombinant) | This compound | 19 | 224 µM NADH·min⁻¹·mg⁻¹ | NAD+ | The enzyme is highly specific for this compound and NAD+. |

| Abscisic Aldehyde Oxidase | AAO3 | Arabidopsis thaliana (recombinant, Pichia) | Abscisic Aldehyde | 0.51 | Not Reported | MoCo | Exhibits very high affinity for abscisic aldehyde. |

Experimental Protocols

Detailed methodologies are essential for the study and manipulation of the ABA biosynthetic pathway. Below are synthesized protocols based on published literature for the purification and assay of the key enzymes.

Purification of Recombinant His-tagged ABA2

This protocol describes the purification of ABA2 protein expressed in E. coli for kinetic studies.

Workflow for Recombinant ABA2 Purification

Caption: Workflow for the purification of His-tagged ABA2 protein.

Protocol Steps:

-

Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the ABA2 cDNA fused to a polyhistidine (His) tag. Grow the culture to an OD600 of ~0.6 and induce protein expression with IPTG.

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.

-

Elution: Elute the bound His-tagged ABA2 protein using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Verification and Dialysis: Analyze the eluted fractions by SDS-PAGE to confirm purity and molecular weight. Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM K2HPO4 pH 7.2, 150 mM NaCl, 10% glycerol) to remove imidazole. Store the purified protein at -80°C.

Purification of AAO3 from Plant Tissues

This protocol outlines the partial purification of native AAO3 from Arabidopsis thaliana leaves.

Protocol Steps:

-

Homogenization: Harvest fresh Arabidopsis rosette leaves and grind them to a fine powder in liquid nitrogen. Homogenize the powder in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 µM sodium molybdate, 10 µM FAD, 2 mM DTT, protease inhibitors).

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: Centrifuge the homogenate to clarify. To the supernatant, slowly add ammonium sulfate to 60% saturation while stirring on ice. Collect the precipitate by centrifugation.

-

Heat Treatment: Resuspend the pellet in a minimal volume of extraction buffer. Remove excess protein by heating the solution at 60°C for 3-5 minutes, followed by immediate cooling on ice and centrifugation to remove denatured proteins.

-

Further Purification (Optional): The resulting supernatant contains partially purified AAO3 and can be used for activity assays. For higher purity, further chromatographic steps like ion exchange or size exclusion chromatography can be employed.

Enzyme Activity Assays

This compound Dehydrogenase (ABA2) Activity Assay

This assay measures the rate of NAD+ reduction to NADH, which can be monitored spectrophotometrically.

-

Reaction Mixture: Prepare a 1 mL reaction mixture in a cuvette containing 100 mM K2HPO4 buffer (pH 7.2), 100 µM NAD+, and the purified ABA2 enzyme (e.g., 10 ng/µL).

-

Initiate Reaction: Start the reaction by adding this compound to a final concentration of 10-100 µM.

-

Monitor Absorbance: Immediately measure the increase in absorbance at 340 nm (A340) over time using a spectrophotometer. The rate of NADH formation is directly proportional to the enzyme activity.

-

Calculate Activity: Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of reaction (µmol/min/mg protein).

Abscisic Aldehyde Oxidase (AAO3) Activity Assay (In-gel)

This method allows for the detection of AAO3 activity after native gel electrophoresis.

-

Native PAGE: Separate the partially purified protein extract on a 7.5% native polyacrylamide gel at 4°C.

-

Activity Staining: After electrophoresis, incubate the gel in a staining solution in the dark at 30°C. The staining solution should contain 100 mM Tris-HCl (pH 7.5), 0.1 mM phenazine (B1670421) methosulfate (PMS), 1 mM 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and ~200 µM abscisic aldehyde as the substrate.

-

Visualization: The site of AAO3 activity will appear as a dark formazan (B1609692) precipitate band. The reaction is stopped by transferring the gel to a 5% acetic acid solution.

ABA Quantification by HPLC-MS/MS

This protocol provides a general workflow for the accurate quantification of ABA in plant tissues.

-

Extraction: Homogenize frozen plant tissue in an extraction solvent (e.g., ultrapure water or an isopropanol/acetic acid mixture). Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., [²H₆]-ABA) for accurate quantification.

-

Purification: Partition the extract against a non-polar solvent like diethyl ether to separate ABA from more polar compounds. The organic phase is collected and dried.

-

Analysis: Resuspend the dried extract in the mobile phase and inject it into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Quantification: Separate ABA from other compounds using a C18 reverse-phase column. Detect and quantify ABA and the internal standard using multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. The ratio of the endogenous ABA peak area to the internal standard peak area is used to calculate the absolute amount of ABA in the original sample.

Context: ABA Signaling Pathway